molecular formula C10H14F3NO3S2 B7161140 N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide

N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide

Cat. No.: B7161140
M. Wt: 317.4 g/mol
InChI Key: QWMQXXTWQIPQAY-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with methyl groups and a sulfonamide group

Properties

IUPAC Name

N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO3S2/c1-6-4-9(18-7(6)2)19(16,17)14(3)5-8(15)10(11,12)13/h4,8,15H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMQXXTWQIPQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N(C)CC(C(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the functionalization of the thiophene ring. One common approach is to introduce the sulfonamide group through a sulfonation reaction, followed by the addition of the trifluoromethyl and hydroxypropyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl or hydroxypropyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent, although further research is needed to confirm its efficacy and safety.

    Industry: The compound’s unique chemical properties make it suitable for use in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism by which N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N,4,5-trimethyl-N-(2-hydroxypropyl)thiophene-2-sulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxyethyl)thiophene-2-sulfonamide: Similar structure but with a shorter hydroxyalkyl chain, affecting its solubility and biological activity.

Uniqueness

N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide is unique due to the combination of its trifluoromethyl and hydroxypropyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

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